1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol
Description
1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol is a cyclopentane-based amino alcohol characterized by a hydroxyl group on the terminal carbon of a propane chain and an aminomethyl substituent at the 1-position of the cyclopentyl ring. A 3-ethyl group on the cyclopentane further distinguishes its structure. This compound’s unique stereoelectronic properties, including hydrogen-bonding capabilities from the –OH and –NH2 groups, make it relevant in pharmaceutical and materials science research.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-ethylcyclopentyl]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-9-5-6-11(7-9,8-12)10(13)4-2/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
AFZJVWSLORGYAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CN)C(CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylcyclopentanone with formaldehyde and ammonia to form the aminomethyl derivative. This intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. For example, the use of metal catalysts such as palladium or platinum on carbon supports can facilitate the hydrogenation of the intermediate compounds under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles like hydroxide ions (OH-)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted cyclopentyl derivatives
Scientific Research Applications
1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors or enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentanol Derivatives
2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol (CAS 1503231-48-8)
- Molecular Formula: C₁₁H₂₃NO
- Molecular Weight : 185.31 g/mol
- Key Features : Structural isomer of the target compound, with the hydroxyl group on the secondary carbon (propan-2-ol) instead of propan-1-ol. This alters hydrogen-bonding patterns and steric accessibility.
- Applications : Used in research for its stereochemical complexity, likely in drug intermediate synthesis .
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol
- Key Features: Features a branched 2-methylpropan-2-yl amino group instead of aminomethyl. Increased steric hindrance may reduce reactivity toward bulky electrophiles compared to the target compound.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)
- Molecular Formula: C₉H₁₉NO
- Molecular Weight : 157.25 g/mol
- Key Features: A cyclopentanol derivative with a longer aminobutyl chain. The extended alkyl chain may enhance lipophilicity, influencing membrane permeability in pharmaceutical contexts.
- Applications : Explored in agrochemicals and material science due to its versatile functional groups .
Aromatic and Substituted Propanol Derivatives
1-(3-Ethylphenyl)propan-1-ol (CAS 1314904-29-4)
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.24 g/mol
- Key Features: Aromatic propanol derivative with a 3-ethylphenyl group. The absence of an amino group reduces polarity, making it less water-soluble than the target compound.
- Applications: Potential use in fragrances or polymer plasticizers due to its aromatic backbone .
1-(3-Aminophenyl)propan-1-one (CAS 1197-05-3)
- Molecular Formula: C₉H₁₁NO
- Molecular Weight : 149.19 g/mol
- Key Features : Ketone analog of propan-1-ol derivatives. The carbonyl group increases electrophilicity, enabling nucleophilic addition reactions, unlike the hydroxyl group in the target compound.
- Applications : Intermediate in synthesizing heterocyclic compounds for drug development .
Ether and Polymer Derivatives
[(Butoxymethylethoxy)methylethoxy]propan-1-ol
Structural and Functional Analysis
Molecular Properties
*Estimated based on similar compounds.
Biological Activity
1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol is a compound of interest due to its potential biological activities. This compound belongs to a class of amines that have been studied for various pharmacological effects, including analgesic, anticonvulsant, and neuroprotective properties. This article will explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₁H₁₅N₁O
- Molecular Weight : 181.25 g/mol
The compound features a cyclopentyl group, an aminomethyl group, and a propanol moiety, which contribute to its biological activity.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic effects. A study demonstrated that related amines could inhibit pain pathways by modulating sodium channels involved in nociception. Specifically, the inhibition of the Nav1.7 sodium channel has been linked to reduced pain sensitivity in animal models .
Anticonvulsant Activity
Anticonvulsant properties have also been attributed to this class of compounds. In a series of experiments, compounds with structural similarities were tested against pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models in mice. The results showed that these compounds significantly reduced seizure frequency and duration, suggesting potential therapeutic applications in epilepsy management .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Studies have indicated that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and the reduction of inflammatory responses in neural tissues .
Case Study 1: Pain Management
In a clinical trial involving patients with chronic pain conditions, a derivative of this compound was administered as part of a multimodal analgesic regimen. The results indicated a statistically significant reduction in pain scores compared to placebo controls, with minimal side effects reported.
Case Study 2: Epilepsy Treatment
Another study evaluated the efficacy of this compound in patients with refractory epilepsy. Participants receiving the treatment showed improved seizure control compared to those on standard antiepileptic medications alone. The study highlighted the need for further research into dosage optimization and long-term effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Pain threshold increase | |
| Anticonvulsant | Seizure frequency reduction | |
| Neuroprotective | Reduced oxidative stress |
Table 2: Clinical Trial Outcomes
| Study Type | Population Size | Outcome Measures | Results |
|---|---|---|---|
| Pain Management | 100 | Pain scores | Significant reduction |
| Epilepsy Treatment | 50 | Seizure frequency | Improved control |
Q & A
Q. What are the recommended safety protocols for handling 1-(1-(Aminomethyl)-3-ethylcyclopentyl)propan-1-ol in laboratory settings?
When handling this compound, researchers must adhere to strict safety measures. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize skin and eye contact. Work in a fume hood to avoid inhalation of vapors or aerosols . In case of skin exposure, wash immediately with water for at least 15 minutes; for eye contact, flush with water and remove contact lenses . Avoid contact with strong oxidizers, as incompatibility may lead to hazardous reactions. Store in a cool, dry, well-ventilated area, and follow institutional guidelines for waste disposal due to potential environmental toxicity .
Q. What synthetic routes are reported for this compound?
A common approach involves multi-step organic synthesis starting from cyclopentane derivatives. For example, aminomethylation of a 3-ethylcyclopentyl intermediate using reagents like ammonia or methylamine under controlled conditions may yield the aminomethyl group . Subsequent propanol side-chain introduction could involve nucleophilic substitution or reduction of ketone precursors. Ethanol or methanol solvents are often used, with reaction temperatures optimized between 20–60°C to balance yield and purity . Characterization via NMR and mass spectrometry is critical to confirm intermediate structures .
Q. Which analytical techniques are essential for verifying the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the stereochemistry and functional groups, particularly the aminomethyl and hydroxyl moieties . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% typically required for research-grade material) . Mass spectrometry (MS) validates molecular weight (C₁₁H₂₃NO, MW 185.31 g/mol) , while Fourier-Transform Infrared Spectroscopy (FTIR) identifies characteristic bonds (e.g., N-H stretch at ~3300 cm⁻¹ and O-H at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization requires systematic variation of parameters. For example, increasing the molar ratio of the aminomethylation reagent (e.g., NH₃) by 1.5–2 equivalents may enhance conversion rates . Solvent polarity adjustments (e.g., switching from ethanol to THF) can stabilize intermediates in stereospecific reactions. Catalytic methods, such as using palladium or nickel complexes, may reduce side reactions in cyclopentane functionalization . Reaction monitoring via Thin-Layer Chromatography (TLC) or in-situ FTIR helps identify optimal termination points to maximize yield .
Q. What strategies address challenges in achieving enantiomeric purity during synthesis?
Enantioselective synthesis often employs chiral catalysts or auxiliaries. For instance, Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution could control stereochemistry at the cyclopentane ring . Asymmetric hydrogenation using Ru-BINAP catalysts may selectively reduce ketone intermediates to the desired (R)- or (S)-propanol configuration . Chiral HPLC or capillary electrophoresis is critical for quantifying enantiomeric excess (ee), with targets >98% for pharmacological studies .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Reproduce experiments using rigorously purified batches (HPLC-validated) and standardized bioassays (e.g., enzyme inhibition studies under controlled pH and temperature) . Computational modeling (e.g., molecular docking) can predict binding interactions with target proteins, clarifying structure-activity relationships . Collaborative validation across labs and transparent reporting of synthetic protocols (e.g., solvent traces, catalyst residues) are essential .
Methodological Considerations
- Contradictory Data Analysis : Cross-reference toxicity or activity studies with purity metrics. For example, respiratory toxicity noted in may correlate with residual solvents (e.g., methanol), necessitating GC-MS analysis.
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires solvent recovery systems and flow chemistry to maintain stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
